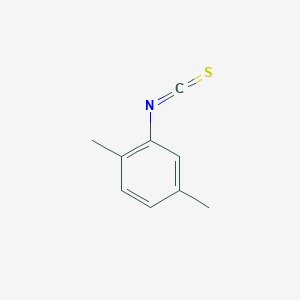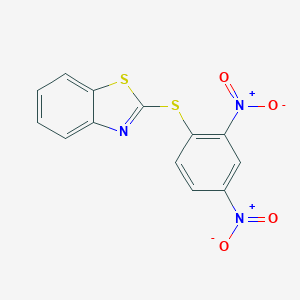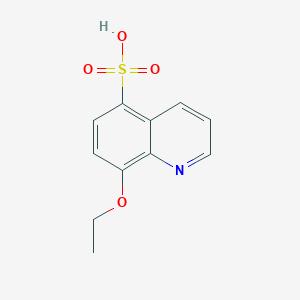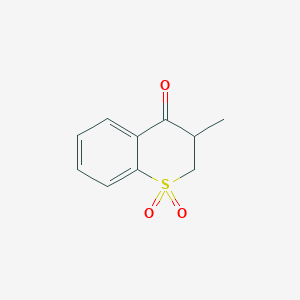
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide, also known as DMBX, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. It is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for various ailments. DMBX has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide also inhibits the activation of MAPKs, which are involved in cell proliferation and differentiation.
生化和生理效应
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal studies.
实验室实验的优点和局限性
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and well-established mechanism of action. However, its limited solubility in aqueous solutions and low bioavailability may pose challenges for its use in in vivo studies.
未来方向
Future research on 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further optimization of its synthesis methods and formulation could improve its bioavailability and efficacy. The development of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide derivatives with improved pharmacological properties could also be explored. Additionally, the use of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide in combination with other drugs or therapies could be investigated for synergistic effects.
合成方法
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide can be synthesized using various methods, including the reaction of coumarin with thionyl chloride and sulfur to form 4-chloro-3-methylcoumarin, which is then reacted with sodium sulfide to yield 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide. Another method involves the reaction of 3-methylcoumarin with sulfur and hydrogen peroxide, followed by treatment with sodium hydroxide. These methods have been optimized to improve the yield and purity of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide.
科学研究应用
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
CAS 编号 |
16723-50-5 |
|---|---|
产品名称 |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide |
分子式 |
C10H10O3S |
分子量 |
210.25 g/mol |
IUPAC 名称 |
3-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 |
InChI 键 |
RYBZBWQHLZSAGB-UHFFFAOYSA-N |
SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2C1=O |
同义词 |
3,4-Dihydro-3-methyl-4-oxo-2H-1-benzothiopyran 1,1-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



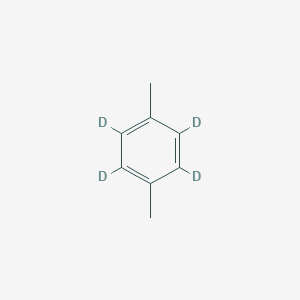
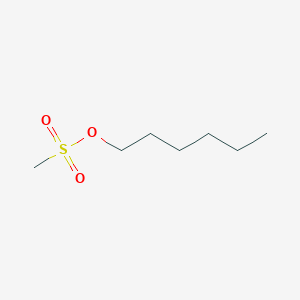
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
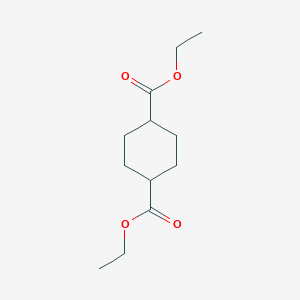
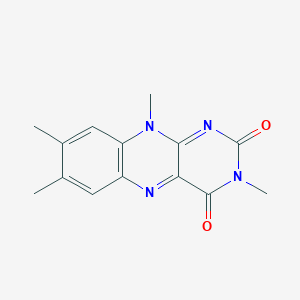
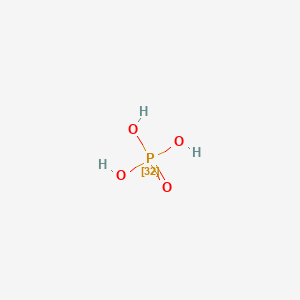
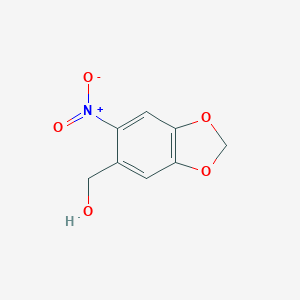
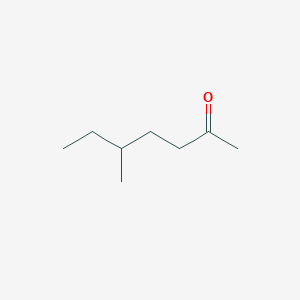
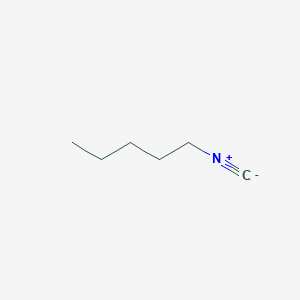
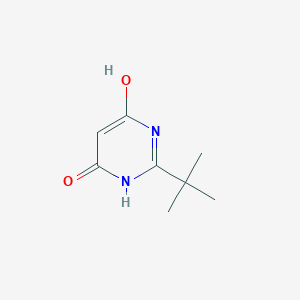
![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
